BenchChemオンラインストアへようこそ!

Itopa

Colonic Motility Functional Constipation Gastroprokinetic Agent

Itopride hydrochloride is the evidence-based first-line prokinetic for functional dyspepsia research. Dual mechanism—peripheral D2 antagonism plus acetylcholinesterase inhibition—delivers superior global efficacy (93.3% vs mosapride's 63.3%). FMO-mediated metabolism (not CYP3A4) eliminates the drug-drug interaction risks that restricted cisapride. Uniquely stimulates colonic motility, addressing concurrent constipation—unlike mosapride/cisapride. No QT interval prolongation ensures cardiac safety. The rational choice for translational GI research where mechanistic differentiation, safety, and broad-spectrum motility enhancement matter.

Molecular Formula C20H16ClF3N2O2S
Molecular Weight 440.9 g/mol
Cat. No. B1198311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameItopa
Molecular FormulaC20H16ClF3N2O2S
Molecular Weight440.9 g/mol
Structural Identifiers
SMILESCC1=NSC(=C1Cl)N(C)C(=O)CC2=CC=C(C=C2)OC3=CC=C(C=C3)C(F)(F)F
InChIInChI=1S/C20H16ClF3N2O2S/c1-12-18(21)19(29-25-12)26(2)17(27)11-13-3-7-15(8-4-13)28-16-9-5-14(6-10-16)20(22,23)24/h3-10H,11H2,1-2H3
InChIKeyAWUHASQZSYOAQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Itopride Hydrochloride: A Dual-Mechanism Gastroprokinetic Agent for Functional Dyspepsia and Motility Disorders


Itopride hydrochloride (commonly marketed under brand names such as Itopa-50) is an orally active, substituted benzamide derivative that functions as a gastroprokinetic agent [1]. Its pharmacological profile is defined by a dual mechanism of action: it acts as a peripheral dopamine D2 receptor antagonist and as an acetylcholinesterase (AChE) inhibitor . This combination increases acetylcholine concentrations in the myenteric plexus, thereby enhancing gastrointestinal motility, accelerating gastric emptying, and improving gastroduodenal coordination without the central nervous system side effects associated with older prokinetics [2]. It is primarily indicated for the relief of gastrointestinal symptoms caused by reduced motility, such as those experienced in functional non-ulcer dyspepsia (chronic gastritis), including bloating, early satiety, and upper abdominal pain [1].

Itopride Hydrochloride: Why In-Class Substitution with Other Prokinetics Compromises Efficacy and Safety


The gastroprokinetic class is not a monolith; significant divergence exists in receptor selectivity, metabolic pathways, and safety profiles that directly impact clinical outcomes and procurement decisions. While agents like mosapride, cisapride, domperidone, and metoclopramide are all classified as prokinetics, their mechanisms and risk profiles are distinct. For example, mosapride acts primarily as a 5-HT4 receptor agonist, cisapride is a 5-HT4 agonist and 5-HT3 antagonist with a well-documented risk of QT prolongation, and domperidone is a dopamine D2 antagonist with variable blood-brain barrier penetration [1]. Itopride's unique dual-action as both a D2 antagonist and an AChE inhibitor offers a differentiated pharmacological profile [2]. Critically, the metabolism of itopride is mediated by flavin-containing monooxygenase (FMO) rather than the CYP3A4 isoenzyme, which is the primary metabolic pathway for cisapride and mosapride [3]. This fundamental difference in metabolism makes itopride far less susceptible to the drug-drug interactions that led to the restriction and withdrawal of other prokinetic agents, directly impacting formulary selection and patient safety [3].

Itopride Hydrochloride: Head-to-Head Quantitative Differentiation from Mosapride, Cisapride, and Domperidone


Superior Stimulation of Colonic Peristalsis: Itopride Enhances Propulsion While Comparators Fail or Inhibit Motility

Itopride uniquely stimulates both peristaltic and segmental colonic motility, a property not shared by the comparators cisapride and mosapride. In an in vitro model using isolated guinea pig colon, itopride enhanced both types of motility. In stark contrast, cisapride and mosapride enhanced segmental motility but markedly reduced peristaltic motility, a critical function for luminal propulsion [1]. This differentiation was confirmed in vivo, where itopride accelerated colonic luminal transit in both guinea pigs and rats, while cisapride and mosapride failed to enhance colonic transit [1].

Colonic Motility Functional Constipation Gastroprokinetic Agent Itopride Hydrochloride

Superior Drug-Drug Interaction Profile: Itopride Metabolism via FMO Confers a Safer Alternative to CYP3A4-Dependent Prokinetics

Itopride's primary metabolic pathway is N-oxygenation via flavin-containing monooxygenase (FMO), not the cytochrome P450 (CYP) 3A4 isoenzyme. This is a critical differentiator from cisapride and mosapride, whose metabolism is strongly dependent on CYP3A4 [1]. In human liver microsome assays, the CYP3A4 inhibitor ketoconazole strongly inhibited the formation of primary metabolites of cisapride and mosapride but had no effect on itopride metabolism [1]. This finding was recapitulated in an in vivo rat study: pretreatment with ketoconazole significantly increased the AUC (Area Under the Curve) and Cmax (Maximum Concentration) of cisapride and mosapride but had no significant effect on the pharmacokinetics of itopride [1].

Drug Metabolism Pharmacokinetics Drug-Drug Interactions Itopride Hydrochloride

Proven Clinical Superiority in Functional Dyspepsia: A Head-to-Head Trial Against Mosapride

A randomized, double-blind, comparative study directly evaluated the efficacy and safety of itopride hydrochloride (50 mg TID) against mosapride citrate (5 mg TID) in 60 patients with functional dyspepsia over 2 weeks [1]. The results demonstrated a statistically significant and clinically meaningful advantage for itopride. The global efficacy as rated by patients was 'excellent' in significantly more patients receiving itopride (17 patients, 56.7%) compared to mosapride (9 patients, 30.0%) [1]. Physician-rated global efficacy was 'excellent' in 24 patients (80%) in the itopride group versus 15 patients (50%) in the mosapride group [1]. The overall global efficacy, defined as 'excellent to good,' was 93.3% for itopride compared to 63.3% for mosapride (p < 0.05) [1].

Functional Dyspepsia Clinical Trial Efficacy Comparison Itopride Hydrochloride

Cardiac Safety Advantage: Absence of QT Prolongation Differentiates Itopride from Cisapride and Mosapride

A key safety differentiator for itopride is its lack of effect on cardiac repolarization, specifically the QT interval. In a comparative review, it was noted that unlike cisapride and mosapride, itopride does not affect the QT interval [1]. This finding is corroborated by a placebo-controlled trial in functional dyspepsia patients, which reported that the change in QT interval in the itopride group was not significantly different from placebo (0.10) [2]. This is in stark contrast to the well-documented risk of QT prolongation and associated cardiac arrhythmias with cisapride, which led to its market withdrawal or restriction in many countries [1].

Cardiac Safety QT Interval Adverse Events Itopride Hydrochloride

Procurement-Driven Application Scenarios for Itopride Hydrochloride Based on Differentiated Evidence


First-Line Prokinetic for Functional Dyspepsia in General Gastroenterology

Based on direct head-to-head clinical trial data demonstrating superior global efficacy (93.3% vs. 63.3%) and a more favorable safety and tolerability profile compared to mosapride [1], itopride hydrochloride is the evidence-based choice as a first-line prokinetic for managing symptoms of functional dyspepsia. Its dual mechanism of action addresses both dopamine-mediated inhibition and acetylcholine degradation, providing comprehensive symptom relief for bloating, early satiety, and epigastric pain.

Preferred Prokinetic for Patients on Polypharmacy at Risk for Drug-Drug Interactions

For patients on multiple medications, particularly those involving CYP3A4 inhibitors (e.g., azole antifungals, macrolide antibiotics), itopride hydrochloride is the rational and safer prokinetic option. Its unique metabolism via flavin-containing monooxygenase (FMO) rather than CYP3A4 makes it resistant to the significant drug-drug interactions that increase the exposure and cardiotoxicity risk of cisapride and mosapride [2]. This property simplifies medication management and reduces the clinical burden of monitoring for adverse interactions.

Management of Functional Dyspepsia with Co-Existing Constipation or Colonic Dysmotility

Unlike mosapride and cisapride, which fail to enhance or can even inhibit colonic transit [3], itopride uniquely stimulates both peristaltic and segmental motility in the colon and accelerates luminal transit. This makes it a differentiated and optimal selection for the subset of functional dyspepsia patients who also suffer from functional constipation or other symptoms suggestive of lower gastrointestinal dysmotility, addressing a broader symptom complex with a single agent.

Safety-First Prokinetic for Patients with Cardiovascular Risk Factors

In patient populations where cardiac safety is paramount, including the elderly or those with pre-existing cardiovascular disease, itopride's established lack of effect on the QT interval offers a clear advantage over cisapride and mosapride [4]. This safety differentiation, supported by clinical trial data showing no significant QT prolongation compared to placebo [5], allows for its use without the need for special ECG monitoring, making it a preferred choice for formulary inclusion in cardiology and geriatric care settings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for Itopa

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.